

An In-depth Technical Guide to Diethyl Butylethylmalonate-d5

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Compound of Interest

Compound Name: Diethyl Butylethylmalonate-d5

Cat. No.: B051948

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This technical guide provides a comprehensive overview of **Diethyl Butylethylmalonate-d5**, a deuterated analog of Diethyl Butylethylmalonate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and analytical data.

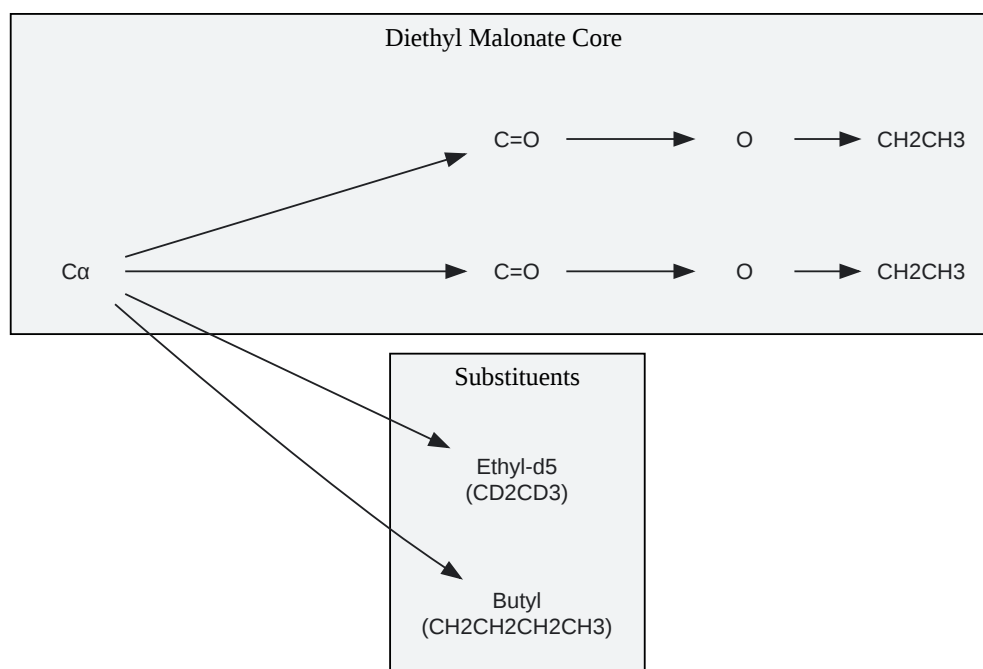
Molecular Structure and Properties

Diethyl Butylethylmalonate-d5 is a stable isotope-labeled compound used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The deuterium labeling also makes it a valuable tracer in drug metabolism and pharmacokinetic studies.^{[1][2]}

Molecular Structure:

The structure of **Diethyl Butylethylmalonate-d5** features a central malonic ester core substituted with both a butyl and an ethyl group. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. Based on common synthetic labeling patterns for such molecules, the deuterium atoms are typically located on the terminal methyl and adjacent methylene group of the ethyl substituent.

Figure 1. Molecular Structure of Diethyl Butylethylmalonate-d5



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Figure 1. Assumed molecular structure of **Diethyl Butylethylmalonate-d5**.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C13H19D5O4	[1]
Molecular Weight	249.36 g/mol	[1]
Unlabeled CAS Number	596-76-9	[1]
Labeled CAS Number	145395-63-7	[1]
Appearance	Colorless Liquid (Predicted)	
SMILES	<chem>O=C(C(C([2H])(C([2H])([2H])</chem> <chem>[2H])([2H])</chem> <chem>(C(OCC)=O)CCCC)OCC</chem>	[1]

Synthesis

The synthesis of **Diethyl Butylethylmalonate-d5** can be achieved through a stepwise alkylation of diethyl malonate. A common route involves the use of a deuterated alkyl halide.

Experimental Protocol: Synthesis of **Diethyl Butylethylmalonate-d5**

This protocol is a representative procedure adapted from the general synthesis of substituted diethyl malonates.

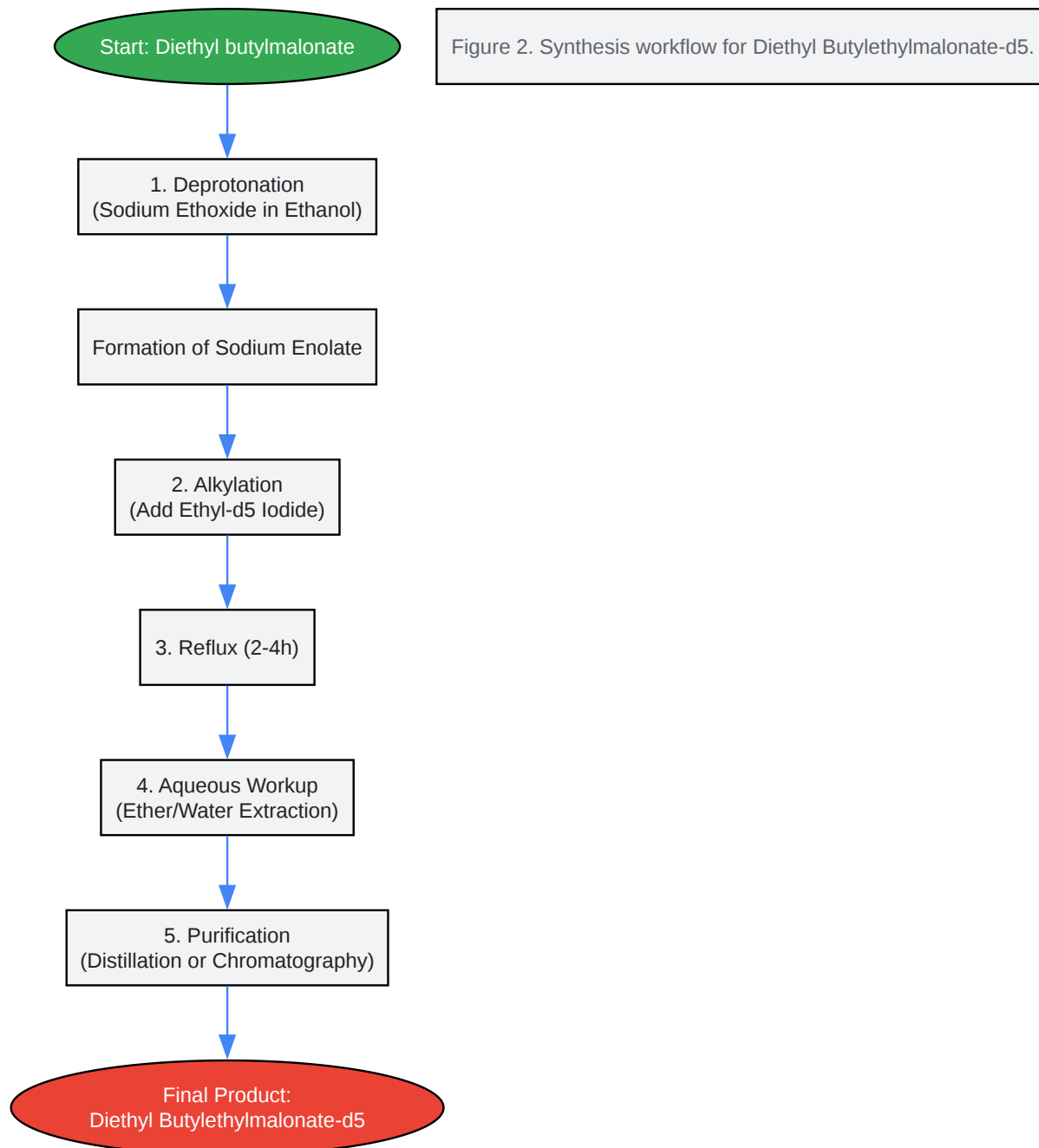
Materials:

- Diethyl butylmalonate
- Sodium ethoxide
- Ethyl-d5 iodide (or bromide)
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate

- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide in anhydrous ethanol is prepared. To this, an equimolar amount of diethyl butylmalonate is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
- Alkylation: An equimolar amount of ethyl-d5 iodide is added dropwise to the reaction mixture.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product is purified by vacuum distillation or column chromatography on silica gel.



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Figure 2. Synthesis workflow for **Diethyl Butylethylmalonate-d5**.

Analytical Data (Predicted)

Due to the limited availability of experimental spectra for **Diethyl Butylethylmalonate-d5** in public databases, the following data is predicted based on the principles of NMR and mass spectrometry, and by comparison with its non-deuterated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The presence of deuterium atoms will lead to the absence of corresponding signals in the ^1H NMR spectrum and the appearance of characteristic triplet splittings for adjacent carbons in the ^{13}C NMR spectrum (due to C-D coupling).

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.20	Quartet	4H	-O-CH ₂ -CH ₃
~1.90	Triplet	2H	-CH ₂ -CH ₂ CH ₂ CH ₃
~1.30	Multiplet	4H	-CH ₂ -CH ₂ CH ₂ CH ₃
~1.25	Triplet	6H	-O-CH ₂ -CH ₃
~0.90	Triplet	3H	-CH ₂ CH ₂ CH ₂ CH ₃

Predicted ^{13}C NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~171	C=O
~61	-O-CH ₂ -CH ₃
~58	Quaternary C
~30	-CH ₂ -CH ₂ CH ₂ CH ₃
~28	-CD ₂ -CD ₃ (broad triplet)
~23	-CH ₂ -CH ₂ CH ₂ CH ₃
~14	-O-CH ₂ -CH ₃
~13	-CH ₂ CH ₂ CH ₂ CH ₃
~11	-CD ₂ -CD ₃ (broad triplet)

Mass Spectrometry (MS):

The mass spectrum is predicted to show a molecular ion peak at m/z 249. The fragmentation pattern is expected to be similar to that of other diethyl malonates, involving the loss of alkoxy and alkyl groups.

Predicted Electron Ionization Mass Spectrometry Fragmentation:

m/z (Predicted)	Fragment Ion
249	[M] ⁺ (Molecular Ion)
204	[M - OC ₂ H ₅] ⁺
192	[M - C ₄ H ₉] ⁺
176	[M - COOC ₂ H ₅] ⁺
164	[M - C ₂ D ₅ - CO] ⁺

Applications in Research and Drug Development

The primary application of **Diethyl Butylethylmalonate-d5** is as an internal standard for the quantification of the corresponding non-labeled compound in various biological matrices.[1] Its use is crucial in:

- Pharmacokinetic Studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
- Metabolic Profiling: As a tracer to identify and quantify metabolites.[2]
- Bioanalytical Method Validation: To ensure the accuracy and precision of analytical methods.

The incorporation of stable isotopes like deuterium is a well-established technique in drug development to obtain reliable quantitative data, which is essential for regulatory submissions. [2]

Conclusion

Diethyl Butylethylmalonate-d5 is a valuable tool for researchers in the pharmaceutical and life sciences. Its well-defined properties and predictable behavior in analytical systems make it an ideal internal standard and tracer. This guide provides a foundational understanding of its structure, synthesis, and analytical characteristics to support its effective use in a laboratory setting.

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References

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